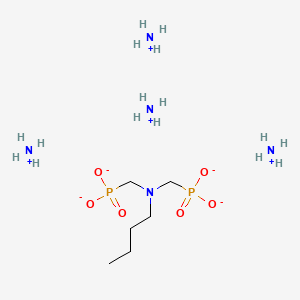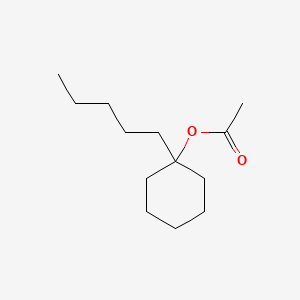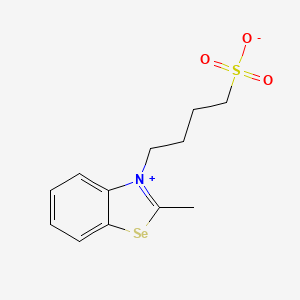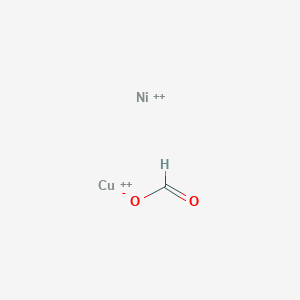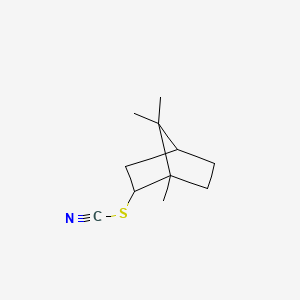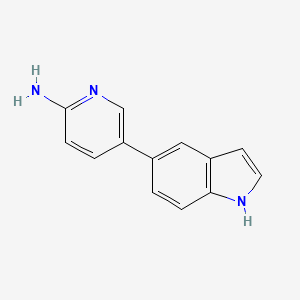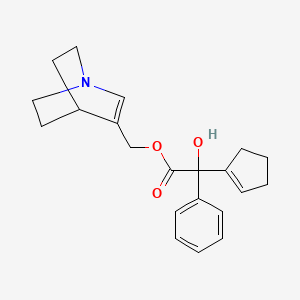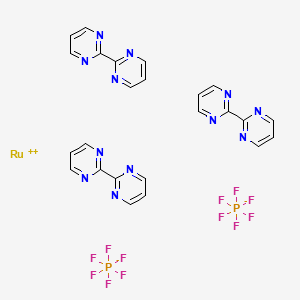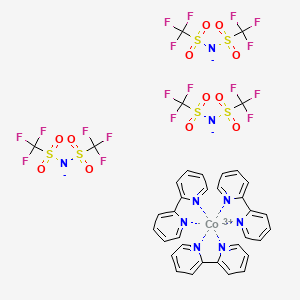![molecular formula C12H15F3N2O3S B15347399 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate CAS No. 866615-52-3](/img/structure/B15347399.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a methanesulfonate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid as the starting material.
Conversion to Piperidine Derivative: The carboxylic acid group is first converted to an amine group through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).
Formation of Methanesulfonate: The resulting piperidine derivative is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of materials with specific electronic and physical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, while the piperidine and methanesulfonate groups contribute to its overall stability and solubility.
Comparación Con Compuestos Similares
Trifluoromethylated Piperidines: Compounds with similar structures but different substituents on the piperidine ring.
Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.
Uniqueness:
The presence of the trifluoromethyl group provides unique electronic and steric properties compared to other similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific research fields, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
866615-52-3 |
|---|---|
Fórmula molecular |
C12H15F3N2O3S |
Peso molecular |
324.32 g/mol |
Nombre IUPAC |
[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C12H15F3N2O3S/c1-21(18,19)20-10-4-6-17(7-5-10)11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3 |
Clave InChI |
VWKWUVNIXWBEAA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


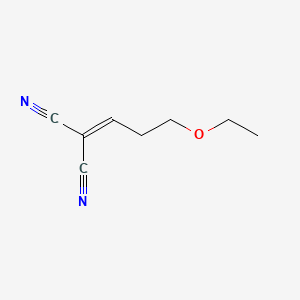
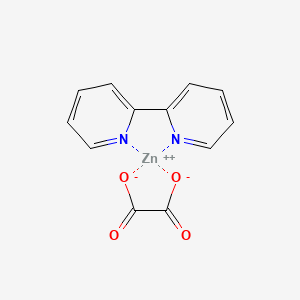

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
